![molecular formula C14H12N2O B582491 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1260761-21-4](/img/structure/B582491.png)

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

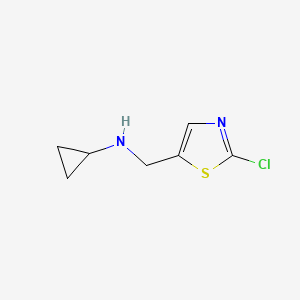

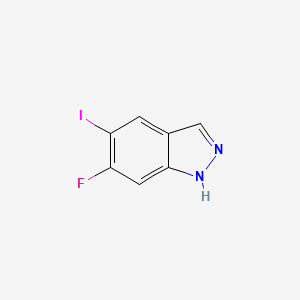

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, also known as 4-benzylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C12H11NO. It is a colorless liquid that is soluble in ethanol and chloroform. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic chemistry and is a useful starting material for the synthesis of other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Reactions of β-(lithiomethyl)azines with nitriles : The deprotonation of 3-methylazines followed by reaction with benzonitrile leads to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, demonstrating the utility of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in creating complex molecular structures (Davis, Wakefield, & Wardell, 1992).

Electrochemical, Self-Assembly, and Carrier Transport Properties : Novel nitrogen-embedded small molecules, including derivatives of 1H-pyrrolo[2,3-b]pyridine, were synthesized and their optical, electrochemical properties, self-assembly behavior, and carrier transport properties were extensively studied. This research highlights the potential of these compounds in electronic applications (Zhou et al., 2019).

Synthesis of Novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines was developed, offering new possibilities in the realm of heterocyclic chemistry and expanding the applications of pyrrolopyridines in various scientific fields (Vilches-Herrera et al., 2013).

Design and Synthesis of Anticancer Agents : Pyrrolyl-pyridine heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridine derivatives, were designed and synthesized. They demonstrated significant anticancer activity, underscoring the potential of these compounds in medical research and pharmaceutical development (Mallisetty et al., 2023).

Functional Materials and Electronics

Conducting Polymers from Pyrrole-Based Monomers : Research on derivatized bis(pyrrol-2-yl) arylenes, including 1H-pyrrolo[2,3-b]pyridine, revealed their use in creating polymers with low oxidation potentials, indicating their utility in developing stable electrically conducting materials (Sotzing et al., 1996).

Electrochemical Polymerization and Activity : The study on Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) electrode, prepared by electrochemical polymerization, exhibited high electrocatalytic activity for benzyl alcohol oxidation. This underscores the potential applications of 1H-pyrrolo[2,3-b]pyridine derivatives in electrochemistry and catalysis (Lu et al., 2014).

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMXYXIFHGFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738406 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1260761-21-4 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)